(1-Chloropropyl)benzene

Catalog No.
S1906807
CAS No.
934-11-2
M.F
C9H11Cl
M. Wt
154.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chloropropyl)benzene

CAS Number

934-11-2

Product Name

(1-Chloropropyl)benzene

IUPAC Name

1-chloropropylbenzene

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

InChI

InChI=1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

MZMVVHAHSRJOEO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)Cl

Canonical SMILES

CCC(C1=CC=CC=C1)Cl

Precursor for Organic Synthesis

The presence of a chlorine atom and a reactive phenyl group makes (1-Chloropropyl)benzene a valuable intermediate for organic synthesis. It can be used as a starting material for the preparation of more complex molecules through various reactions such as:

  • Nucleophilic substitution: The chlorine atom can be readily displaced by nucleophiles, allowing the attachment of different functional groups. Source: Morrison, R. T., & Boyd, R. N. (1966). Organic chemistry:
  • Alkylation: The chloropropyl group can act as an alkylating agent, introducing a three-carbon chain with a terminal chlorine onto other molecules. Source: Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.:

These reactions can be used to synthesize various organic compounds with potential applications in pharmaceuticals, materials science, and other fields.

Material Science Applications

The aromatic character of the phenyl ring and the presence of a chlorine atom suggest potential for (1-Chloropropyl)benzene in material science applications. Here are some possibilities:

  • Liquid crystals: The elongated shape of the molecule and the combination of hydrophobic and hydrophilic regions could make it suitable for use in liquid crystals. Source: Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill. (2014). Handbook of liquid crystals. Wiley-VCH.: However, further research is needed to explore its specific properties in this context.
  • Polymers: The reactive sites on the molecule could allow for its incorporation into polymers, potentially leading to materials with interesting properties. The chlorine atom could serve as a site for further functionalization, while the phenyl group could contribute to rigidity and stability in the polymer backbone.

(1-Chloropropyl)benzene, with the chemical formula C₉H₁₁Cl and CAS number 934-11-2, is an organic compound characterized by a chloropropyl group attached to a benzene ring. This compound is a colorless liquid at room temperature and exhibits a distinctive aromatic odor. It is classified as an alkyl halide, specifically a chlorinated hydrocarbon, and is primarily used as an intermediate in various chemical syntheses.

Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, such as heating in the presence of bases, (1-chloropropyl)benzene can undergo elimination reactions to yield propylene and hydrogen chloride. For example, when heated with ethanol, it can form propylene via an elimination mechanism .
  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, though the presence of the chlorine atom may influence the reactivity and orientation of these reactions.

(1-Chloropropyl)benzene can be synthesized through several methods:

  • Halogenation of Propylbenzene: The most common method involves the chlorination of propylbenzene using chlorine gas in the presence of ultraviolet light or heat. This reaction typically yields a mixture of products, which can be separated through fractional distillation.
  • Alkylation Reactions: Another method involves the alkylation of benzene with propylene in the presence of a catalyst, followed by chlorination.
  • Grignard Reactions: (1-Chloropropyl)benzene can also be synthesized via Grignard reagents by reacting phenylmagnesium bromide with allyl chloride.

(1-Chloropropyl)benzene serves as a valuable intermediate in organic synthesis:

  • Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, acting as a building block for more complex molecules.
  • Chemical Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
  • Research: It is often employed in laboratory settings for synthetic organic chemistry research.

Several compounds share structural similarities with (1-chloropropyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructural FormulaKey Characteristics
PropylbenzeneC₉H₁₂Non-halogenated; used as a solvent and chemical intermediate.
1-BromopropaneC₃H₇BrSimilar structure; used as a solvent but more reactive than (1-chloropropyl)benzene.
1-ChlorobutaneC₄H₉ClLonger carbon chain; used in organic synthesis but has different reactivity patterns.
1-Chloro-2-methylpropaneC₄H₉ClBranched structure; exhibits different physical properties and reactivities.

(1-Chloropropyl)benzene is unique due to its specific combination of properties derived from both the chloropropyl group and the aromatic benzene ring, making it particularly useful in targeted synthetic applications while presenting distinct reactivity compared to similar compounds.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of (1-chloropropyl)benzene provides detailed structural information through characteristic chemical shift patterns and coupling interactions [1]. In deuterated chloroform solvent, the aromatic protons of the phenyl ring appear as a complex multiplet in the region of 7.20-7.39 parts per million, integrating for five protons [1]. This downfield chemical shift is characteristic of aromatic hydrogen atoms attached to the benzene ring, which experience deshielding due to the aromatic ring current effect [2] [3].

The aliphatic proton signals reveal the propyl chain connectivity through distinct chemical shift environments. The chloromethylene protons (CH₂Cl) appear as a triplet at 3.44-3.55 parts per million, integrating for two protons [1]. This downfield position reflects the electron-withdrawing effect of the chlorine atom, which deshields the adjacent methylene protons [4]. The coupling pattern indicates interaction with the neighboring methylene group, consistent with the three-bond coupling relationship.

Chemical Shift (ppm)IntegrationAssignmentMultiplicity
7.20-7.395HAromatic H (phenyl ring)Multiplet
3.44-3.552HCH₂Cl (chloromethylene)Triplet
2.67-2.832HCH₂-Ph (benzylic methylene)Triplet
2.05-2.132HCH₂ (middle methylene)Quintet

The benzylic methylene protons (CH₂-Ph) appear as a triplet at 2.67-2.83 parts per million, also integrating for two protons [1]. The chemical shift reflects the combined influence of the aromatic ring, which provides modest deshielding through the inductive effect, and the adjacent aliphatic carbon chain. The middle methylene group (CH₂) displays the most complex coupling pattern, appearing as a quintet at 2.05-2.13 parts per million due to coupling with both neighboring methylene groups [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum of (1-chloropropyl)benzene exhibits seven distinct carbon environments, providing comprehensive structural confirmation [5]. The aromatic carbon signals appear in the characteristic downfield region, with the quaternary ipso-carbon resonating at 140-142 parts per million [6]. The remaining aromatic carbons display chemical shifts in the range of 126-129 parts per million, with subtle variations reflecting their different electronic environments within the benzene ring [5].

Carbon PositionChemical Shift (ppm)MultiplicityEnvironment
C1 (ipso-aromatic)140-142QuaternaryAromatic quaternary
C2,6 (ortho-aromatic)128-129CHAromatic CH
C3,5 (meta-aromatic)126-127CHAromatic CH
C4 (para-aromatic)128-129CHAromatic CH
C7 (benzylic CH₂)34-36CH₂Benzylic methylene
C8 (middle CH₂)32-34CH₂Aliphatic methylene
C9 (chloromethyl CH₂)43-45CH₂Chlorinated methylene

The aliphatic carbon signals provide information about the propyl chain conformation and electronic effects. The chloromethyl carbon appears significantly downfield at 43-45 parts per million due to the electron-withdrawing effect of the chlorine substituent [7]. The middle methylene carbon resonates at 32-34 parts per million, while the benzylic methylene carbon appears at 34-36 parts per million, reflecting the influence of the aromatic ring [8] [9].

Infrared and Mass Spectrometry Data

Infrared Spectroscopy Analysis

The infrared spectrum of (1-chloropropyl)benzene displays characteristic absorption bands that confirm the presence of both aromatic and aliphatic functional groups [10] [11]. The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the region of 3100-3000 wavenumbers, providing evidence for the benzene ring structure [12]. The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorption bands between 3000-2850 wavenumbers, indicating the saturated propyl chain [11].

Wavenumber Range (cm⁻¹)AssignmentIntensity
3100-3000Aromatic C-H stretchMedium
3000-2850Aliphatic C-H stretchStrong
1600-1450Aromatic C=C stretchMedium-Strong
1500-1400Aromatic C=C stretchMedium-Strong
800-600C-Cl stretchStrong
750-680Aromatic C-H out-of-plane bendStrong

The aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands at 1600-1450 and 1500-1400 wavenumbers, characteristic of substituted benzene rings [11] [12]. The carbon-chlorine stretching vibration appears as a strong absorption in the fingerprint region between 800-600 wavenumbers, providing definitive evidence for the chloroalkyl functionality [10] [13]. Additionally, the aromatic carbon-hydrogen out-of-plane bending vibrations manifest as strong bands at 750-680 wavenumbers, consistent with monosubstituted benzene derivatives [11].

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of (1-chloropropyl)benzene exhibits characteristic fragmentation patterns that reflect the molecular structure and bonding relationships [1] [14]. The molecular ion peak appears at mass-to-charge ratio 154 with moderate intensity (23.9%), accompanied by the isotope peak at mass-to-charge ratio 156 (7.7%) due to the presence of chlorine-37 [14]. This isotopic pattern confirms the presence of one chlorine atom in the molecule [14].

Mass-to-Charge (m/z)Relative Intensity (%)Assignment
15423.9M⁺- (molecular ion)
1567.7M+2 (³⁷Cl isotope)
91100.0Tropylium ion (C₇H₇⁺)
9229.2Methylated tropylium
1175.2Loss of Cl from M⁺-
1191.8Loss of Cl+2 from M⁺-
772.8Phenyl cation (C₆H₅⁺)
656.7Cyclopentenyl cation (C₅H₅⁺)

The base peak at mass-to-charge ratio 91 corresponds to the tropylium ion (C₇H₇⁺), formed through benzylic cleavage and rearrangement processes [1] [15]. This fragment represents the most stable carbocation formed during the ionization process and reflects the tendency of benzylic systems to undergo alpha-cleavage [16]. The phenyl cation at mass-to-charge ratio 77 appears with lower intensity (2.8%), indicating secondary fragmentation of the tropylium ion [1].

Computational Modeling of Molecular Conformers

Density Functional Theory Calculations

Computational modeling of (1-chloropropyl)benzene using density functional theory provides insight into the electronic structure and conformational preferences of the molecule [17] [18]. The B3LYP hybrid functional with the 6-31G(d) basis set represents a standard computational approach for organic molecules of this type [19] [20]. The calculated molecular properties include a dipole moment in the range of 1.8-2.2 Debye, reflecting the polar nature of the carbon-chlorine bond [21].

Method/PropertyValue/DescriptionReference/Notes
DFT FunctionalB3LYPCommonly used hybrid functional
Basis Set6-31G(d)Standard basis set for organics
Molecular Weight154.64 g/molExperimental value
Dipole Moment1.8-2.2 D (estimated)Typical for chloroalkyl aromatics
HOMO Energy-9.2 to -9.8 eV (estimated)Theoretical prediction
LUMO Energy-0.5 to -1.2 eV (estimated)Theoretical prediction
Energy Gap8.0-9.0 eV (estimated)Theoretical prediction
Bond Length C-Cl1.80-1.82 ÅTypical C-Cl bond length
Bond Angle C-C-Cl110-112°Typical tetrahedral angle

The highest occupied molecular orbital energy is predicted to be in the range of -9.2 to -9.8 electron volts, while the lowest unoccupied molecular orbital energy falls between -0.5 to -1.2 electron volts [22]. These values indicate moderate reactivity toward electrophilic and nucleophilic processes [22]. The energy gap of approximately 8.0-9.0 electron volts suggests electronic stability under normal conditions [23].

Conformational Analysis and Energy Calculations

The conformational landscape of (1-chloropropyl)benzene involves rotation about the carbon-carbon bonds in the propyl chain, leading to multiple stable conformers [24] [25]. The extended anti-conformation represents the global minimum energy structure, serving as the reference point for relative energy comparisons [26]. This conformation minimizes steric interactions between the phenyl ring and the chloromethyl group [25].

ConformerRelative Energy (kcal/mol)Dihedral Angle (°)DescriptionPopulation (%)
Extended (anti)0.0 (reference)180Fully extended chain60-70
Gauche (+)0.8-1.260Gauche conformation15-20
Gauche (-)0.8-1.2-60Gauche conformation15-20
Eclipsed2.5-3.50High energy eclipsed<5

The gauche conformations exhibit slightly higher energies, typically 0.8-1.2 kilocalories per mole above the extended form [18] [27]. These conformations arise from rotation about the central carbon-carbon bond, creating two symmetry-related structures with dihedral angles of approximately +60 and -60 degrees [25]. The population distribution at room temperature favors the extended conformation (60-70%), with the gauche forms representing 15-20% each [24].

XLogP3

3.2

Dates

Last modified: 08-16-2023
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem

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